molecular formula C19H29N3O4 B6989857 1-[[1-(2-Hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]carbamoyl]cycloheptane-1-carboxylic acid

1-[[1-(2-Hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]carbamoyl]cycloheptane-1-carboxylic acid

Cat. No.: B6989857
M. Wt: 363.5 g/mol
InChI Key: OSLNYKYYHLUFMN-UHFFFAOYSA-N
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Description

1-[[1-(2-Hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]carbamoyl]cycloheptane-1-carboxylic acid is a novel chemical compound exhibiting intriguing properties for applications in various scientific fields. Its complex structure involves a benzimidazole moiety, which is known for its therapeutic potential and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The process may include alkylation, cyclization, and carbamoylation reactions under controlled conditions, such as specific temperatures and pH levels. Industrial Production Methods : Industrial-scale production would require optimization of the synthetic route to ensure high yield and purity, often involving the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions including oxidation, reduction, and substitution. Common Reagents and Conditions : Oxidation may involve reagents like potassium permanganate or chromium trioxide. Reduction can be achieved using hydrogen gas over a palladium catalyst. Substitution reactions might use halogenating agents like thionyl chloride. Major Products : Depending on the reagents and conditions, the major products can range from hydroxylated derivatives to more complex rearranged structures.

Scientific Research Applications

This compound has potential in several scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : May serve as a ligand in biochemical assays.

  • Medicine: : Potential therapeutic agent due to the pharmacological properties of the benzimidazole moiety.

  • Industry: : Could be utilized in the development of new materials or as a precursor in manufacturing.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. In biochemical systems, it may inhibit enzymes by binding to active sites, disrupting normal metabolic pathways. The exact pathways depend on the specific biological context in which it is applied.

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, this compound is unique due to its additional hydroxyethyl and cycloheptane carboxylic acid groups, which may confer enhanced biological activity or stability. Similar compounds include:

  • 1H-Benzimidazole-2-carboxylic acid

  • 2-Methyl-1H-benzimidazole-5-carboxylic acid

The uniqueness of 1-[[1-(2-Hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]carbamoyl]cycloheptane-1-carboxylic acid lies in its specific substitutions, which could potentially lead to novel applications and mechanisms of action.

Properties

IUPAC Name

1-[[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]carbamoyl]cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-13-20-15-12-14(6-7-16(15)22(13)10-11-23)21-17(24)19(18(25)26)8-4-2-3-5-9-19/h14,23H,2-12H2,1H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNYKYYHLUFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)CCC(C2)NC(=O)C3(CCCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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